molecular formula C16H13NO2 B2457759 (5-Amino-3-methylbenzofuran-2-yl)(phenyl)methanone CAS No. 174346-42-0

(5-Amino-3-methylbenzofuran-2-yl)(phenyl)methanone

Cat. No.: B2457759
CAS No.: 174346-42-0
M. Wt: 251.285
InChI Key: UHDFYBINXOYFGI-UHFFFAOYSA-N
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Description

(5-Amino-3-methylbenzofuran-2-yl)(phenyl)methanone is a versatile chemical compound with a unique structure that allows for various applications in scientific research. This compound is known for its potential in drug development and organic synthesis.

Future Directions

Benzofuran compounds, such as 5-AMBF, have attracted attention due to their wide range of biological and pharmacological applications. They are considered potential natural drug lead compounds . Future research in this area may focus on developing new therapeutic agents and improving the bioavailability of these compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Amino-3-methylbenzofuran-2-yl)(phenyl)methanone typically involves the reaction of 5-amino-3-methylbenzofuran with benzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

(5-Amino-3-methylbenzofuran-2-yl)(phenyl)methanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

(5-Amino-3-methylbenzofuran-2-yl)(phenyl)methanone has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Comparison with Similar Compounds

Similar Compounds

    (3-Amino-benzofuran-2-yl)-phenyl-methanone: Similar structure but with different substitution patterns.

    (5-Amino-2-methylbenzofuran-3-yl)(phenyl)methanone: Another isomer with a different position of the amino and methyl groups.

Uniqueness

(5-Amino-3-methylbenzofuran-2-yl)(phenyl)methanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new drugs and bioactive molecules.

Properties

IUPAC Name

(5-amino-3-methyl-1-benzofuran-2-yl)-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2/c1-10-13-9-12(17)7-8-14(13)19-16(10)15(18)11-5-3-2-4-6-11/h2-9H,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHDFYBINXOYFGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)N)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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